(2-Bromooxazol-5-yl)methanamine
Description
(2-Bromooxazol-5-yl)methanamine is a brominated heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 2 and a methanamine (-CH2NH2) group at position 5.
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
(2-bromo-1,3-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C4H5BrN2O/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 |
InChI Key |
OILTVHHQDPQODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromooxazol-5-yl)methanamine typically involves the bromination of oxazole derivatives followed by amination. One common method includes the bromination of 5-oxazolemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (2-Bromooxazol-5-yl)methanamine may involve a scalable process that ensures high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromooxazol-5-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (2-aminooxazol-5-yl)methanamine, while oxidation can produce (2-bromooxazol-5-yl)methanol .
Scientific Research Applications
(2-Bromooxazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromooxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is essential for its applications in medicinal chemistry and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Bromooxazol-5-yl)methanamine with key structural analogs, highlighting differences in heterocyclic cores, substituents, and physicochemical parameters.
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Core Differences :
- Extended alkyl chains (e.g., -CH2CH2NH2 in 2-(2-bromothiazol-5-yl)ethanamine) may alter solubility and metabolic stability .
Table 2. Reported Bioactivities of Analogous Compounds
Analysis :
- The antimicrobial activity of thiourea-functionalized methanamines suggests that brominated oxazole derivatives like (2-Bromooxazol-5-yl)methanamine could exhibit similar properties, given their shared amine functionality.
- Thiazole analogs (e.g., 2-(2-bromothiazol-5-yl)ethanamine) are often explored in antiviral and anticancer research due to sulfur’s role in redox interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
